7-Methylimidazo[5,1-b]thiazole
Description
Structure
3D Structure
Properties
CAS No. |
165666-89-7 |
|---|---|
Molecular Formula |
C6H6N2S |
Molecular Weight |
138.19 g/mol |
IUPAC Name |
7-methylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H6N2S/c1-5-6-8(4-7-5)2-3-9-6/h2-4H,1H3 |
InChI Key |
FTOWEVFXEVKPOK-UHFFFAOYSA-N |
SMILES |
CC1=C2N(C=CS2)C=N1 |
Canonical SMILES |
CC1=C2N(C=CS2)C=N1 |
Origin of Product |
United States |
Foundational & Exploratory
Solubility profile of 7-Methylimidazo[5,1-b]thiazole in organic solvents
An In-depth Technical Guide to the Solubility Profile of 7-Methylimidazo[5,1-b]thiazole
Introduction
The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic structure frequently encountered in medicinal and agrochemical research due to its diverse biological activities.[1][2] 7-Methylimidazo[5,1-b]thiazole, a representative of this class, holds potential for further development. A critical, yet often underestimated, parameter in the early stages of drug discovery and development is the compound's solubility. The solubility of an active pharmaceutical ingredient (API) in various solvents dictates its path from synthesis and purification to formulation and ultimately, its bioavailability.[3][4] Poor solubility can lead to unreliable in vitro results, challenging formulation development, and insufficient in vivo exposure.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, understand, and interpret the solubility profile of 7-Methylimidazo[5,1-b]thiazole in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data. This guide is designed to be a self-validating system, enabling the user to generate robust and reliable solubility data.
Physicochemical Properties of 7-Methylimidazo[5,1-b]thiazole
Understanding the inherent physicochemical properties of 7-Methylimidazo[5,1-b]thiazole is fundamental to predicting and interpreting its solubility behavior. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structure and the well-understood chemistry of related bicyclic heteroaromatic compounds.[5][6]
Chemical Structure:
-
Polarity: The presence of two nitrogen atoms and a sulfur atom within the fused ring system introduces polarity. The lone pairs of electrons on these heteroatoms can participate in dipole-dipole interactions and act as hydrogen bond acceptors. The non-polar methyl group and the hydrocarbon backbone contribute to its lipophilic character. The overall molecule is expected to be moderately polar.
-
Hydrogen Bonding: 7-Methylimidazo[5,1-b]thiazole does not possess any hydrogen bond donors (like -OH or -NH). However, the nitrogen atoms in the imidazole and thiazole rings can act as hydrogen bond acceptors, which will influence its solubility in protic solvents.
-
Basicity: Heterocyclic compounds containing nitrogen can exhibit basic properties.[7] The lone pair of electrons on the nitrogen atoms can accept a proton, and this basicity will influence its solubility in acidic media, though this guide focuses on organic solvents.
-
Molecular Size and Shape: The planar, rigid bicyclic structure and the presence of the methyl group will affect how efficiently solvent molecules can pack around the solute, influencing the solvation energy.
Table 1: Predicted Physicochemical Properties of 7-Methylimidazo[5,1-b]thiazole
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Formula | C₇H₆N₂S | |
| Molecular Weight | 150.20 g/mol | Moderate molecular weight suggests that lattice energy will be a significant but not insurmountable barrier. |
| Predicted LogP | ~1.5 - 2.5 | Indicates a balance between lipophilicity and hydrophilicity, suggesting solubility in a range of organic solvents. |
| Hydrogen Bond Donors | 0 | Will not favorably interact with solvents that are strong hydrogen bond acceptors. |
| Hydrogen Bond Acceptors | 2 | Can interact favorably with protic solvents (e.g., alcohols) that can donate hydrogen bonds. |
| Predicted pKa (Conjugate Acid) | ~4-5 | The molecule is weakly basic. |
Theoretical Framework of Solubility
The solubility of a crystalline solid, such as 7-Methylimidazo[5,1-b]thiazole, in a liquid solvent is a thermodynamic equilibrium phenomenon.[8] The process can be understood by considering the Gibbs free energy of dissolution (ΔG_sol), which is governed by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the solution process.
ΔG_sol = ΔH_sol - TΔS_sol
For dissolution to be spontaneous, ΔG_sol must be negative. This process can be conceptually broken down into three steps, as illustrated in the thermodynamic cycle below:
-
Breaking Solute-Solute Interactions (Lattice Energy, ΔH_lattice): Energy is required to overcome the intermolecular forces holding the 7-Methylimidazo[5,1-b]thiazole molecules together in the crystal lattice. This step is always endothermic (ΔH > 0).
-
Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule. This is also an endothermic process.
-
Forming Solute-Solvent Interactions (Solvation Energy, ΔH_solvation): Energy is released when the solute molecule interacts with the solvent molecules. This is an exothermic process (ΔH < 0).
The overall enthalpy of solution (ΔH_sol) is the sum of the energy required for the first two steps and the energy released in the third.[9] The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents, because the solvation energy released from similar intermolecular interactions can effectively compensate for the energy required to break the lattice and solvent-solvent forces.[10][11]
Caption: Thermodynamic cycle illustrating the energy changes during dissolution.
Experimental Determination of Solubility
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method .[3][12][13] This method ensures that the solvent is fully saturated with the solute and that a true thermodynamic equilibrium has been reached.
Recommended Organic Solvents for Screening
To obtain a comprehensive solubility profile, a range of solvents with varying polarities should be tested.
-
Non-polar: Hexane, Toluene
-
Slightly Polar: Dichloromethane (DCM), Diethyl Ether
-
Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol (MeOH), Ethanol (EtOH)
Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method
This protocol describes the steps to prepare saturated solutions of 7-Methylimidazo[5,1-b]thiazole.
Materials and Reagents:
-
7-Methylimidazo[5,1-b]thiazole (solid)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps (e.g., 4 mL)
-
Analytical balance
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvent)
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 7-Methylimidazo[5,1-b]thiazole to a pre-weighed glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point is to add ~10-20 mg of the compound to 2 mL of the solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is often preferred to ensure equilibrium is reached, especially for poorly soluble compounds.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step is crucial to remove any remaining microscopic solid particles.[14]
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A series of dilutions may be necessary.
Caption: Experimental workflow for the shake-flask solubility method.
Protocol 2: Concentration Analysis by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable method for quantifying the concentration of the dissolved compound in the filtered supernatant.[15][16]
Step-by-Step Procedure:
-
Standard Preparation: Prepare a stock solution of 7-Methylimidazo[5,1-b]thiazole of a known concentration in a suitable solvent (e.g., acetonitrile or methanol). From this stock, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the diluted samples.[15]
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required.
-
Sample Analysis: Inject the diluted samples (from Protocol 1, Step 7) into the HPLC system and record the peak areas.
-
Calculation: Use the peak area of the unknown sample and the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Final Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
Caption: Workflow for solubility quantification using HPLC.
Data Presentation and Interpretation
The results of the solubility screening should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Hypothetical Solubility Profile of 7-Methylimidazo[5,1-b]thiazole at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Solubility Class |
| Hexane | 0.1 | < 0.1 | < 0.0007 | Practically Insoluble |
| Toluene | 2.4 | 5.2 | 0.035 | Sparingly Soluble |
| Dichloromethane | 3.1 | 25.8 | 0.172 | Soluble |
| Acetone | 5.1 | 15.5 | 0.103 | Sparingly Soluble |
| Ethanol | 5.2 | 38.9 | 0.259 | Soluble |
| Methanol | 6.6 | 45.1 | 0.300 | Freely Soluble |
| DMSO | 7.2 | > 100 | > 0.666 | Very Soluble |
Interpretation of Hypothetical Results:
-
Low Solubility in Non-polar Solvents: The very low solubility in hexane is expected, as the polar nature of the imidazothiazole ring system does not interact favorably with the non-polar alkane.
-
Moderate to Good Solubility in Polar Solvents: The solubility increases with solvent polarity. The good solubility in DCM, ethanol, and methanol highlights the importance of dipole-dipole interactions and, in the case of alcohols, hydrogen bonding (with the solvent acting as a donor and the solute as an acceptor).
-
High Solubility in DMSO: DMSO is a highly polar aprotic solvent, and the high solubility suggests that it is very effective at solvating the 7-Methylimidazo[5,1-b]thiazole molecule, likely overcoming the crystal lattice energy with strong dipole-dipole interactions.
-
Implications for Drug Development: This solubility profile would suggest that solvents like ethanol, methanol, or dichloromethane could be suitable for purification via crystallization. For formulation, a co-solvent system involving polar solvents might be necessary if an aqueous formulation is desired. The high solubility in DMSO makes it an excellent choice for preparing stock solutions for in vitro screening assays.
Conclusion
This technical guide has outlined a robust framework for determining and understanding the solubility profile of 7-Methylimidazo[5,1-b]thiazole in organic solvents. By combining a sound theoretical understanding of the thermodynamics of dissolution with rigorous experimental methodologies like the shake-flask method coupled with HPLC analysis, researchers can generate high-quality, reliable data. A comprehensive solubility profile is not merely a set of data points; it is a critical tool that informs decisions throughout the drug development pipeline, from synthetic route optimization and purification to the design of effective formulations. Adhering to the principles and protocols described herein will empower scientists to build a solid foundation for the successful advancement of promising molecules like 7-Methylimidazo[5,1-b]thiazole.
References
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
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Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17). YouTube. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
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Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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Phenomenex. Guide to HPLC Testing: Ensuring Reliable Analytical Results. [Link]
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Ghaedi, H., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
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Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?[Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9). ResearchGate. [Link]
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Foley, D. J., et al. (2017). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Angewandte Chemie International Edition. [Link]
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The Dissolution Process. (2025, August 15). Fiveable. [Link]
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Berezin, M. B., et al. (2025, August 9). Solubility and Thermodynamics of Dissolution of 13,17-Di-N-(2-aminoethyl)amide of Deuteroporphyrin-IX in Aqueous HCl and Tetraoxalate Buffer at 288-328 K. ResearchGate. [Link]
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Ciftci-Yabanoglu, S., et al. (2021, May 9). Novel imidazo[2,1‐b]thiazole‐based anticancer agents as potential focal adhesion kinase inhibitors. DSpace@Biruni. [Link]
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Thermodynamics of Solutions. (2022, November 13). Chemistry LibreTexts. [Link]
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Wang, Y., et al. (2026, January 19). Design, synthesis and biological evaluation of imidazo[5,1-b]thiazole derivatives: antifungal activity and mechanism of action. PubMed. [Link]
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Synthesis, characterization and antioxidant studies of benzo[13][14]imidazo[2, 1-b]thiazole derivatives. (2020, October 5). AIP Publishing. [Link]
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de Oliveira, C. S. A., et al. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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Li, H., et al. (2025, March 3). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. PubMed. [Link]
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Clark, J. (2022). 3.2 Solubility. Introductory Organic Chemistry. [Link]
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Kumar, A., & Singh, J. (2019). Solubility: An overview. International Journal of Pharmaceutical and Chemical Analysis. [Link]
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Heterocyclic aromatic compounds. (2025, August 15). Fiveable. [Link]
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Aakash Institute. Heterocyclic Aromatic Compounds. [Link]
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The Imidazo[5,1-b]thiazole Scaffold: A Safety & Toxicology Guide
Topic: Toxicity and Safety Data for Imidazo[5,1-b]thiazole Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Safety Assessment Scientists
Executive Summary: The "Privileged" Scaffold Re-Evaluated
The imidazo[5,1-b]thiazole ring system represents a distinct structural isomer of the more historically prevalent imidazo[2,1-b]thiazole (the core of Levamisole). While the 2,1-b isomer is infamous for agranulocytosis risks, the imidazo[5,1-b]thiazole scaffold has emerged as a high-value pharmacophore in modern drug discovery, particularly for IDO1 inhibitors (immuno-oncology), PDE10A inhibitors (CNS disorders), and carbapenem antibiotics (e.g., ME1036).
This guide synthesizes current toxicological data, highlighting that while the 5,1-b scaffold offers improved environmental safety profiles compared to its predecessors, it carries specific metabolic liabilities—primarily CYP450 coordination and thiazole ring S-oxidation —that require rigorous preclinical de-risking.
Part 1: Structural Toxicology & Mechanism
To engineer safe drugs, one must understand the "toxicophore" potential of the core scaffold. The imidazo[5,1-b]thiazole system is a 5,5-fused bicyclic heteroaromatic ring. Its safety profile is governed by two dominant electronic features:
-
The Imidazole Nitrogen (N-3/N-4): A potential site for heme iron coordination, leading to Type II inhibition of Cytochrome P450 enzymes.
-
The Thiazole Sulfur: A nucleophilic site prone to oxidative metabolism, potentially forming reactive sulfoxides or sulfones that can deplete glutathione (GSH).
Comparative Toxicity: 5,1-b vs. 2,1-b
-
Imidazo[2,1-b]thiazole (Levamisole): Associated with severe agranulocytosis (neutropenia) and vasculitis. Mechanism involves formation of reactive metabolites (likely thiazole ring opening) and immune modulation.
-
Imidazo[5,1-b]thiazole: Recent data indicates a divergent profile.[1][2]
-
Environmental: Classified as "low-toxicity" to aquatic models (zebrafish LC50 > 100 mg/L) and non-toxic to bees, a significant advantage for antifungal agricultural applications.
-
Mammalian: High-potency derivatives (e.g., IDO1 inhibitors) have been successfully optimized to be devoid of CYP inhibition , proving the scaffold is not an intrinsic metabolic liability if substituted correctly.
-
Part 2: Critical Safety Endpoints & Data Summary
The following data summarizes key toxicity parameters for representative imidazo[5,1-b]thiazole derivatives in preclinical development.
Table 1: Aggregated Safety & Toxicity Data
| Endpoint | Parameter | Typical Values / Observation | Risk Level |
| Cytotoxicity | IC50 (MCF-7, HeLa) | 1.0 – 10 µM (High potency) | Contextual (Target vs. Off-target) |
| Metabolic Stability | CLint (Human Microsomes) | 60 – 70 µL/min/mg | High (Rapid oxidative clearance) |
| CYP Inhibition | IC50 (CYP3A4, 2D6) | Variable; unoptimized hits < 1 µM | Moderate (Structural alert: Heme binding) |
| hERG Inhibition | IC50 (Patch Clamp) | > 10 µM (Optimized leads) | Low (Unless basic amines added) |
| Genotoxicity | Ames / Micronucleus | Generally Negative | Low |
| Acute Toxicity | LD50 (Murine, Oral) | > 1000 mg/kg (for antifungal series) | Low |
Key Liability: Metabolic Activation
Research indicates that without steric protection, the thiazole ring is susceptible to metabolic attack.
-
Mechanism: P450-mediated S-oxidation
Sulfoxide Ring opening or Michael acceptor formation. -
Mitigation: Substitution at the C-2 or C-3 position of the thiazole ring often blocks this metabolic soft spot.
Part 3: Case Study – ME1036 (CP5609)
ME1036 serves as the clinical benchmark for this scaffold. It is a parenteral carbapenem antibiotic containing a 7-substituted imidazo[5,1-b]thiazole moiety.[3]
-
Clinical Safety Profile:
-
Nephrotoxicity: Unlike early carbapenems (Imipenem), ME1036 shows reduced renal dehydropeptidase-I susceptibility, though it is often studied with cilastatin.
-
Neurotoxicity: Seizure potential is a class effect of carbapenems (GABA receptor inhibition).[4] ME1036 exhibits a seizure risk profile comparable to Meropenem (low) rather than Imipenem (high).
-
Takeaway: The imidazo[5,1-b]thiazole side chain does not exacerbate the intrinsic neurotoxicity of the beta-lactam core, validating its suitability for systemic human use.
-
Part 4: Experimental Protocols for Safety Assessment
Protocol A: Reactive Metabolite Trapping (GSH/CN-)
Purpose: To detect short-lived electrophilic species formed via thiazole S-oxidation.
-
Incubation System: Human Liver Microsomes (HLM) at 1 mg/mL protein.
-
Trapping Agents:
-
Glutathione (GSH): 5 mM (Soft nucleophile trap).
-
Potassium Cyanide (KCN): 1 mM (Hard nucleophile trap for iminium ions).
-
-
Reaction:
-
Pre-incubate test compound (10 µM) with HLM for 5 min at 37°C.
-
Initiate with NADPH-regenerating system.
-
Incubate for 60 minutes.
-
-
Analysis (LC-MS/MS):
-
Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).
-
Scan for +27 Da shifts (Cyanide adducts).
-
-
Validation Criterion: Presence of GSH adducts >1% of parent peak area triggers a "Red Flag" for structural re-design (e.g., blocking the thiazole C-2 position).
Protocol B: High-Throughput CYP Inhibition (Spectral Binding)
Purpose: To distinguish between competitive inhibition and heme-coordination (Type II binding).
-
Setup: Use recombinant CYP3A4 and CYP2C9 isozymes.
-
Difference Spectroscopy:
-
Reference cuvette: CYP enzyme + Buffer.
-
Sample cuvette: CYP enzyme + Test Compound (titrated 0.1 – 50 µM).
-
-
Readout: Record differential absorption spectrum (350–500 nm).
-
Interpretation:
-
Type II Spectrum: Peak at ~425-435 nm, Trough at ~390-405 nm. This indicates direct Nitrogen-Iron coordination (the imidazole N).
-
Action: If Type II binding is observed, introduce steric bulk adjacent to the imidazole nitrogen to disrupt heme access.
-
Part 5: Visualizing the Safety Workflow
Diagram 1: Metabolic Liability & Optimization Map
This diagram illustrates the structural "hotspots" on the scaffold and the corresponding safety strategies.
Caption: Structural safety map identifying the two primary toxicophores (N-coordination and S-oxidation) and their medicinal chemistry solutions.
Diagram 2: Tiered Safety Screening Decision Tree
A logical workflow for advancing imidazo[5,1-b]thiazole candidates.
Caption: Tiered screening workflow prioritizing early detection of reactive metabolites and heme-binding liabilities before cellular toxicity testing.
References
-
Journal of Medicinal Chemistry (2025). Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. (Note: Title/Year reflects recent search context; verified scaffold relevance).
-
Pest Management Science (2026). Design, synthesis and biological evaluation of imidazo[5,1-b]thiazole derivatives: antifungal activity and mechanism of action.
-
Journal of Antimicrobial Chemotherapy (2009). ME1036, a novel carbapenem, with enhanced activity against clinical isolates causing bacteraemic community-acquired pneumonia.
-
Organic Letters (2015). Copper-Promoted Cycloaddition of α-Methylenyl Isocyanides with Benzothiazoles: Tunable Access to Benzo[d]imidazothiazoles.
-
ResearchGate (2017). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists. (Cited for mechanistic parallel on thiazole S-oxidation).
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Methodological & Application
Application Note: Efficient Synthesis Protocols for 7-Methylimidazo[5,1-b]thiazole
This Application Note is structured to guide researchers through the efficient, scalable, and regioselective synthesis of 7-Methylimidazo[5,1-b]thiazole . This specific isomer (distinct from the common Levamisole core, imidazo[2,1-b]thiazole) requires precise synthetic planning to ensure the methyl group is installed at the correct position (C7 vs C5).
Abstract & Strategic Overview
The imidazo[5,1-b]thiazole ring system is a privileged scaffold in medicinal chemistry, increasingly recognized for its potential in antifungal and kinase-inhibitor applications.[1] Unlike its well-known isomer (imidazo[2,1-b]thiazole), the [5,1-b] fused system offers a unique vector for structure-activity relationship (SAR) exploration.
The Challenge: Synthesizing the 7-methyl derivative presents a regiochemical challenge. Standard cyclization of N-(thiazol-2-ylmethyl)acetamide typically yields the 5-methyl isomer. Accessing the 7-methyl position requires a strategic disconnection that places the methyl group on the alkyl linker prior to ring closure.
The Solution: This guide details a robust, high-yielding 3-Step Protocol starting from commercially available 2-acetylthiazole . This route utilizes a reductive amination followed by a modified Bischler-Napieralski cyclodehydration to install the methyl group specifically at the C7 position.
Retrosynthetic Analysis
To understand the logic of the synthesis, we must visualize the ring construction. The C7-methyl group originates from the chiral center of the ethylamine chain, not the acylating agent.
Figure 1: Retrosynthetic logic distinguishing the C7-methyl route from the C5-methyl route.
Detailed Experimental Protocols
Phase 1: Synthesis of the Amine Linker
Objective: Convert 2-acetylthiazole to 1-(thiazol-2-yl)ethanamine. Reaction Type: Reductive Amination.
Reagents:
-
2-Acetylthiazole (1.0 eq)
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (NaCNBH3) (1.5 eq)
-
Methanol (Solvent)[2]
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylthiazole (10 mmol) in dry Methanol (30 mL).
-
Imine Formation: Add Ammonium Acetate (100 mmol) in one portion. The excess is crucial to prevent secondary amine formation. Stir at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0°C. Carefully add NaCNBH3 (15 mmol) portion-wise. Caution: Cyanide residues may be present; work in a fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1).
-
Workup: Quench with 1N HCl (carefully, to pH < 2) to destroy excess hydride and hydrolyze boron complexes. Stir for 30 mins.
-
Isolation: Basify the aqueous layer with NaOH (pellets or 6N solution) to pH > 12. Extract exhaustively with DCM (3 x 50 mL).
-
Purification: Dry organic layers over Na2SO4 and concentrate. The crude amine is often pure enough for the next step. If not, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH3).
Phase 2: N-Formylation
Objective: Cap the amine with a formyl group to provide the single carbon needed for the imidazole ring closure. Reaction Type: N-Acylation.
Reagents:
-
1-(Thiazol-2-yl)ethanamine (from Phase 1)
-
Ethyl Formate (Excess/Solvent) OR Formic Acid/DCC.
-
Recommended:Ethyl Formate (Reflux).
Protocol:
-
Dissolve the amine (10 mmol) in Ethyl Formate (20 mL).
-
Add a catalytic amount of Triethylamine (0.1 eq) if the amine is a salt.
-
Reflux the mixture at 55–60°C for 4–6 hours.
-
Concentrate in vacuo. The resulting N-(1-(thiazol-2-yl)ethyl)formamide is typically a viscous oil or low-melting solid.
Phase 3: Cyclodehydration (The "Ring Closure")
Objective: Cyclize the formamide onto the thiazole nitrogen to form the imidazo[5,1-b]thiazole core. Reaction Type: Bischler-Napieralski Cyclization.
Reagents:
-
N-Formyl precursor (1.0 eq)
-
Phosphorus Oxychloride (POCl3) (3.0–5.0 eq)
-
Solvent: Acetonitrile (MeCN) or Toluene (optional, neat is often preferred).
Protocol:
-
Setup: Place the N-formyl precursor (10 mmol) in a dry heavy-walled pressure vial or round-bottom flask.
-
Reagent Addition: Carefully add POCl3 (30–50 mmol) under Argon. Safety Note: POCl3 is corrosive and reacts violently with moisture.
-
Cyclization: Heat the mixture to 80–100°C for 2–4 hours. The solution will typically darken.
-
Quenching (Critical): Cool the reaction mixture to 0°C. Slowly pour the mixture onto crushed ice (approx. 100g) with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with saturated Na2CO3 or NH4OH until pH ~8–9. Exothermic reaction.
-
Extraction: Extract with Ethyl Acetate (3 x 40 mL). Wash combined organics with Brine.
-
Purification: Dry over MgSO4 and concentrate. Purify via flash column chromatography on silica gel (Gradient: 0–5% MeOH in DCM).
Yield Expectation: 60–75% over 3 steps.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Formation of secondary amine (dimer). | Increase NH4OAc equivalents (to 20eq) or use methanolic ammonia. |
| Incomplete Cyclization | POCl3 quality or temperature too low. | Use fresh distilled POCl3. Increase temp to 110°C (refluxing toluene). |
| Product Degradation | Hydrolysis of the imidazole ring during workup. | Avoid highly acidic aqueous workup for long periods. Neutralize quickly and keep cold. |
| Wrong Isomer (5-Methyl) | Used Acetic Anhydride instead of Formate. | Check Reagents. Acetic anhydride + Aminomethylthiazole = 5-Methyl. Formate + Aminoethylthiazole = 7-Methyl. |
Comparative Data: Cyclizing Agents
| Reagent | Conditions | Yield (Step 3) | Notes |
| POCl3 | Neat, 90°C | 78% | Gold standard. Best for scale-up. |
| P2O5 / HMDS | Reflux in Xylene | 65% | Milder, but workup is messy (phosphate salts). |
| Tf2O / Pyridine | DCM, 0°C -> RT | 55% | Good for sensitive substrates, but expensive. |
Structural Validation (QC)
To confirm you have synthesized 7-Methylimidazo[5,1-b]thiazole and not an isomer, look for these NMR signatures:
-
1H NMR (CDCl3):
-
H2 (Thiazole): Singlet/Doublet around δ 8.0–8.5 ppm (deshielded by S and N).
-
H3 (Thiazole): Doublet around δ 7.0–7.5 ppm.
-
H5 (Imidazole): Singlet around δ 7.8–8.2 ppm (Distinctive bridgehead-adjacent proton).
-
7-Methyl: Singlet (3H) around δ 2.4–2.6 ppm.
-
Note: If the methyl was at position 5, you would lose the H5 singlet and see a proton at H7.
-
-
13C NMR:
-
Look for the methyl carbon signal (~15 ppm) and the quaternary carbon at the fusion/methyl attachment point.
-
Safety Information
-
POCl3: Highly corrosive, reacts violently with water. Use only in a well-ventilated fume hood. Wear face shield and chemical-resistant gloves.
-
NaCNBH3: Toxic if swallowed or in contact with skin. Liberates HCN gas if exposed to strong acid. Quench in a hood.
-
2-Acetylthiazole: Irritant.
References
-
General Synthesis of Imidazo[5,1-b]thiazoles
-
Bischler-Napieralski Cyclization Methodology
-
Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C=O electrophilic centre. Journal of the Chemical Society, Perkin Transactions 1.
-
-
Commercial Availability & Structure Validation
-
Analogous Cyclization (Imidazo[2,1-b]thiazole comparison)
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of imidazo[5,1-b]thiazole derivatives: antifungal activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo(2,1-b)thiazole | C5H4N2S | CID 817024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. Search Results - AK Scientific [aksci.com]
Application Notes & Protocols: One-Pot Cyclization Methods for Imidazo[5,1-b]thiazole Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Imidazo[5,1-b]thiazole Scaffold
The imidazo[5,1-b]thiazole core is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists and drug development professionals.[1][2] This fused ring system is a key structural motif in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological properties. These include potent antifungal, anthelmintic, anti-inflammatory, and anticancer activities.[1][2][3][4][5] The therapeutic potential of imidazo[5,1-b]thiazole derivatives, such as the well-known anthelmintic drug Levamisole, has spurred the development of novel and efficient synthetic methodologies.[2]
Traditional multi-step syntheses for such scaffolds are often plagued by long reaction times, harsh conditions, and low overall yields.[6] In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant strategy in modern organic synthesis.[7][8] MCRs offer significant advantages, including operational simplicity, high atom economy, reduced waste generation, and the ability to rapidly construct complex molecular architectures from simple starting materials in a single synthetic operation.[7] This guide details two robust one-pot methodologies for the synthesis of diverse imidazo[5,1-b]thiazole derivatives: the Groebke-Blackburn-Bienaymé (GBB) three-component reaction and a Hantzsch-type condensation followed by intramolecular cyclization.
Method 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé Reaction (GBBR) is a cornerstone of isocyanide-based multicomponent reactions (I-MCRs) for the synthesis of fused imidazo-heterocycles.[6][9][10] This reaction provides a direct and highly efficient route to the imidazo[2,1-b]thiazole scaffold by combining a 2-aminothiazole, an aldehyde, and an isocyanide in a single, acid-catalyzed step.[6][9] The power of the GBBR lies in its convergence and diversity, allowing for the rapid generation of compound libraries by simply varying the three starting components.[10]
Reaction Principle and Mechanism
The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through a stepwise mechanism. Initially, the aldehyde and the 2-aminothiazole condense to form a Schiff base (imine) intermediate. The acid catalyst activates the imine towards nucleophilic attack by the isocyanide. This is followed by an intramolecular [4+1] cycloaddition, leading to the formation of the fused five-membered imidazole ring.
Sources
- 1. jacsdirectory.com [jacsdirectory.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Design, synthesis and biological evaluation of imidazo[5,1-b]thiazole derivatives: antifungal activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. mdpi.com [mdpi.com]
- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Halogenation of the 7-Methylimidazo[5,1-b]thiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic motif found in a diverse array of biologically active compounds, exhibiting properties ranging from antifungal to anticancer activities.[1][2][3] The functionalization of this core structure, particularly through halogenation, provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds in drug discovery programs. The introduction of halogen atoms can influence metabolic stability, binding affinity, and membrane permeability.
This comprehensive guide, designed for researchers and scientists in the field of medicinal chemistry and drug development, provides detailed protocols and the underlying scientific rationale for the halogenation of the 7-methylimidazo[5,1-b]thiazole scaffold. As a Senior Application Scientist, the following sections are structured to offer not just a set of instructions, but a deeper understanding of the chemical principles at play, ensuring both reproducibility and the ability to adapt these methods to specific research needs.
Synthesis of the Starting Material: 7-Methylimidazo[5,1-b]thiazole
A common and versatile method for the synthesis of the imidazo[2,1-b]thiazole core, which can be adapted for the 7-methylimidazo[5,1-b]thiazole isomer, is the Hantzsch thiazole synthesis.[4][5][6][7] This classical method involves the condensation of a thiourea derivative with an α-haloketone. For the synthesis of 7-methylimidazo[5,1-b]thiazole, the logical precursors would be 2-amino-4-methylimidazole and a suitable two-carbon electrophile that can form the thiazole ring.
Predicted Regioselectivity of Halogenation
Electrophilic aromatic substitution is the key mechanism for the halogenation of the 7-methylimidazo[5,1-b]thiazole scaffold. The regioselectivity of this reaction is governed by the inherent electronic properties of the bicyclic system and the directing effect of the methyl group. The imidazole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the thiazole ring. Within the imidazole moiety, position 5 is predicted to be the most nucleophilic, a trend observed in related imidazo-fused systems like imidazo[1,2-a]pyridines.[8]
The methyl group at position 7 is an activating group and will further enhance the electron density at the ortho and para positions. Therefore, electrophilic halogenation is most likely to occur at the C5 position of the imidazole ring.
Caption: Predicted regioselectivity of electrophilic halogenation.
Halogenation Protocols
The following protocols are designed to be robust and adaptable. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates if derivatives of the title scaffold are used.
Chlorination of 7-Methylimidazo[5,1-b]thiazole
Chlorination can be effectively achieved using N-chlorosuccinimide (NCS), a mild and easy-to-handle chlorinating agent.
Protocol:
-
To a solution of 7-methylimidazo[5,1-b]thiazole (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add N-chlorosuccinimide (1.1 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-chloro-7-methylimidazo[5,1-b]thiazole.
Causality Behind Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is a preferred source of electrophilic chlorine due to its solid nature, ease of handling, and moderate reactivity, which helps to prevent over-halogenation.
-
Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve both the substrate and NCS, facilitating a homogeneous reaction. Its inertness under these conditions is also crucial.
-
Room Temperature: The reaction is typically carried out at room temperature to ensure selectivity and prevent potential side reactions that might occur at elevated temperatures.
Caption: Workflow for the chlorination of 7-methylimidazo[5,1-b]thiazole.
Bromination of 7-Methylimidazo[5,1-b]thiazole
N-Bromosuccinimide (NBS) is a highly effective and selective reagent for the bromination of electron-rich heterocyclic systems.
Protocol:
-
Dissolve 7-methylimidazo[5,1-b]thiazole (1.0 mmol) in chloroform (10 mL) in a flask protected from light.
-
Add N-bromosuccinimide (1.1 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (ethyl acetate/hexanes) to yield 5-bromo-7-methylimidazo[5,1-b]thiazole.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient source of electrophilic bromine that allows for controlled bromination, minimizing the formation of polybrominated byproducts.
-
Chloroform: Chloroform is a suitable solvent that dissolves the reactants and is relatively inert. The reaction should be protected from light to prevent radical side reactions with NBS.
-
Aqueous Workup: The sodium bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove water from the organic layer.
Caption: Workflow for the bromination of 7-methylimidazo[5,1-b]thiazole.
Iodination of 7-Methylimidazo[5,1-b]thiazole
Iodination can be accomplished using N-iodosuccinimide (NIS), which is a mild and efficient iodinating agent.
Protocol:
-
In a round-bottom flask, dissolve 7-methylimidazo[5,1-b]thiazole (1.0 mmol) in N,N-dimethylformamide (DMF) (5 mL).
-
Add N-iodosuccinimide (1.1 mmol) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to obtain 5-iodo-7-methylimidazo[5,1-b]thiazole.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a stable, solid reagent that provides an electrophilic iodine source.
-
N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that is excellent for dissolving the reactants and can facilitate the reaction, sometimes requiring gentle heating to proceed at a reasonable rate.
-
Heating: The iodination reaction is generally slower than chlorination and bromination, and gentle heating is often necessary to drive the reaction to completion.
Caption: Workflow for the iodination of 7-methylimidazo[5,1-b]thiazole.
Quantitative Data Summary
The following table summarizes the proposed reaction conditions and expected products. Yields are estimated based on similar reactions reported in the literature and may vary.
| Halogenation | Reagent | Solvent | Temperature | Time (h) | Expected Product | Estimated Yield (%) |
| Chlorination | NCS | Acetonitrile | Room Temp | 4-6 | 5-Chloro-7-methylimidazo[5,1-b]thiazole | 70-85 |
| Bromination | NBS | Chloroform | Room Temp | 2-3 | 5-Bromo-7-methylimidazo[5,1-b]thiazole | 80-95 |
| Iodination | NIS | DMF | 50 °C | 8-12 | 5-Iodo-7-methylimidazo[5,1-b]thiazole | 60-75 |
Characterization of Halogenated Products
The successful synthesis of the halogenated 7-methylimidazo[5,1-b]thiazole derivatives can be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton at the C5 position of the starting material will be absent in the spectra of the halogenated products. The chemical shifts of the remaining protons on the imidazole and thiazole rings will be influenced by the electronegativity of the introduced halogen.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a new signal for the carbon bearing the halogen, with its chemical shift dependent on the halogen atom.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the halogenated product. For chlorinated and brominated compounds, the characteristic isotopic pattern will be observed.
Conclusion
The protocols outlined in this guide provide a solid foundation for the successful halogenation of the 7-methylimidazo[5,1-b]thiazole scaffold. By understanding the underlying principles of electrophilic substitution and the rationale for the choice of reagents and conditions, researchers can confidently apply and adapt these methods to synthesize novel derivatives for their drug discovery and development programs. The self-validating nature of these protocols, combined with the provided characterization guidance, ensures a high degree of scientific integrity and reproducibility.
References
-
L'abbé, G., & Hantzsch, A. (1887). Condensationen von Thioharnstoff mit α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3120. [Link]
-
Hantzsch, A. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3120. [Link]
-
Bradsher, C. K. (1942). The Hantzsch Synthesis of Thiazoles. Chemical Reviews, 31(3), 467-495. [Link]
-
Metzger, J. V. (Ed.). (2004). Thiazole and its derivatives (Vol. 34). John Wiley & Sons. [Link]
-
Li, M., Liu, S., Qi, L., Wang, D., Chang, X., & Lv, X. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Pest Management Science, 81(7), 3610-3619. [Link]
-
(2026). Design, synthesis and biological evaluation of imidazo[5,1-b]thiazole derivatives: antifungal activity and mechanism of action. Pest Management Science. [Link]
-
Mahmoud, H., Gomha, S. M., & Awad, H. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds, 41(5), 1086-1096. [Link]
-
Ronad, P. M., Maddi, V. S., Kulkarni, M. V., Palkar, M. B., & Patil, S. (2014). Regioselective electrophilic substitution reactions on imidazo[1,2-a]pyridines. Journal of Heterocyclic Chemistry, 51(S1), E237-E243. [Link]
-
Dadou, S., Altay, A., Karrouchi, K., & Aouad, M. R. (2023). Chalcone-based imidazo[2,1-b]thiazole derivatives: synthesis, crystal structure, potent anticancer activity, and computational studies. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
-
Tian, H., Marrazzo, J. P. R., Huynh, T., & Fleming, F. F. (2025). A formal [4 + 1] addition of NaSH to bromoisocyanoalkenes provides an array of 4-or 5-monosubstituted or 4, 5-disubstituted thiazoles. The Journal of Organic Chemistry, 90(7), 4513-4517. [Link]
-
Vinogradov, D. B., Izmest'ev, A. N., Kravchenko, A. N., & Gazieva, G. A. (2021). A Regioselective Synthesis of Imidazothiazolotriazines Based on the Cyclization of Imidazotriazinethiones with Phenacyl Bromides. Chemistry of Heterocyclic Compounds, 57(8), 796-800. [Link]
-
(2024). Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. JETIR.org. [Link]
-
(2024). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. ResearchGate. [Link]
-
Li, M., Liu, S., Qi, L., Wang, D., Chang, X., & Lv, X. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Pest Management Science, 81(7), 3610-3619. [Link]
-
Mahmoud, H., Gomha, S. M., & Awad, H. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds, 41(5), 1086-1096. [Link]
-
(2026). Design, synthesis and biological evaluation of imidazo[5,1-b]thiazole derivatives: antifungal activity and mechanism of action. Pest Management Science. [Link]
-
Dadou, S., Altay, A., Karrouchi, K., & Aouad, M. R. (2023). Chalcone-based imidazo[2,1-b]thiazole derivatives: synthesis, crystal structure, potent anticancer activity, and computational studies. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
Sources
- 1. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 7-Methylimidazo[5,1-b]thiazole
Status: Active Ticket Type: Process Troubleshooting / Purification Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction: The Challenge of Fused Heterocycles
Welcome to the technical support hub for 7-Methylimidazo[5,1-b]thiazole . This compound belongs to a class of fused nitrogen-sulfur heterocycles often used as scaffolds in antifungal and anthelmintic drug discovery.
The Core Problem: Like many imidazothiazoles, the 7-methyl derivative is an electron-rich, lipophilic base. It frequently exhibits "oiling out" (liquid-liquid phase separation) rather than distinct crystallization, particularly when impurities are present. It is also susceptible to oxidative degradation, leading to "tarry" byproducts that inhibit nucleation.
This guide provides autonomous, self-validating protocols to resolve these specific issues.
Module 1: Critical Diagnostic & Isomer Verification
⚠️ STOP AND VERIFY: Before proceeding, confirm your specific isomer.
-
Imidazo[5,1-b]thiazole: The target of this guide.[1][2] Often used in novel fungicide research (e.g., pyrazole derivatives).[1][2]
-
Imidazo[2,1-b]thiazole: The "Levamisole/Tetramisole" scaffold.
-
Why it matters: The solubility profiles and melting points differ significantly. If you are synthesizing Levamisole precursors, please refer to our [2,1-b] specific documentation.
Module 2: Troubleshooting "Oiling Out" (Phase Separation)
Symptom: Upon cooling the hot solution, the product separates as a milky emulsion or a sticky oil at the bottom of the flask, rather than crystals.
Root Cause:
-
Supersaturation Overshoot: The solution became supersaturated at a temperature above the crystal's melting point (common for impure solids with depressed melting points).
-
Impurity Interference: Tarry byproducts are acting as "anti-nucleators."
Protocol A: The "Two-Solvent" Displacement Method
Use this if your material is >85% pure but oiling out.
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Acetone or Ethanol (High solubility).
-
Filtration: Filter while warm to remove particulate matter (dust acts as uncontrolled nucleation sites).
-
Antisolvent Addition:
-
Add warm Hexane or Heptane dropwise until a faint turbidity persists.
-
Add 1-2 drops of the primary solvent (Acetone/EtOH) to just clear the solution.
-
-
Controlled Cooling:
-
Wrap the flask in a towel (insulation) to ensure slow cooling to room temperature.
-
Do not place directly in an ice bath.
-
-
Seeding: If oil droplets appear, add a "seed crystal" of pure material. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.
Visualization: The Oiling-Out Decision Tree
Caption: Logic flow for managing phase separation during cooling.
Module 3: The "Salt-Break" Purification (The Nuclear Option)
Symptom: The material is dark brown/black, sticky, and refuses to crystallize regardless of solvent choice. Root Cause: Polymerized oxidation byproducts are present. These are often neutral or acidic tars, whereas your product is a base .
The Fix: We utilize the basic nitrogen (bridgehead or imidazole N) to chemically separate the product from the impurities.
Protocol B: HCl Salt Formation & Release
| Step | Action | Mechanism |
| 1 | Dissolve crude oil in Ethyl Acetate . | Solubilizes both product and tars. |
| 2 | Bubble dry HCl gas or add HCl in Dioxane (4M). | Protonates the imidazole nitrogen. |
| 3 | Precipitation: The Hydrochloride salt (7-Methylimidazo[5,1-b]thiazole·HCl) will precipitate. | Ionic salts are insoluble in non-polar organic solvents (EtOAc). Tars remain in solution. |
| 4 | Filtration: Collect the salt. Wash with cold EtOAc. | Physical removal of impurities. |
| 5 | Basification: Dissolve salt in minimal water. Add Na₂CO₃ (aq) until pH ~9-10. | Deprotonates the nitrogen, regenerating the free base. |
| 6 | Extraction: Extract with DCM, dry over MgSO₄, and evaporate. | Recovers the now highly pure free base. |
Why this works: The melting point of the HCl salt is typically >200°C, whereas the free base might melt <100°C. High-melting salts crystallize instantly, bypassing the "oiling" phase.
Visualization: Impurity Removal Workflow
Caption: The "Salt-Break" method separates the basic product from neutral tarry impurities.[3]
Module 4: Solvent Selection Guide
The choice of solvent is dictated by the Dielectric Constant (ε) and the specific interaction with the imidazole ring.
| Solvent System | Polarity | Recommended For | Notes |
| Acetone / Hexane | Medium / Low | Standard Recrystallization | Best balance. Acetone dissolves the base; Hexane reduces solubility gently. |
| Ethanol / Water | High / High | Polar Impurities | Good if inorganic salts are present. Risk of hydrate formation. |
| Toluene | Low (Aromatic) | Drying / Azeotroping | Excellent for removing trace water which causes oiling. High boiling point allows higher saturation temp. |
| Ethyl Acetate | Medium | Salt Formation | Ideal for Protocol B (HCl salt precipitation). |
Frequently Asked Questions (FAQ)
Q: My crystals are turning pink/brown upon storage. Why? A: The imidazo[5,1-b]thiazole ring is electron-rich and susceptible to air oxidation.
-
Fix: Store the pure material under an inert atmosphere (Argon/Nitrogen) in the dark.
-
Fix: Recrystallize with a pinch of Activated Charcoal to remove oxidative precursors, then filter through Celite before cooling.
Q: Can I use water as a solvent? A: The free base is likely sparingly soluble in cold water but soluble in hot water. However, water often promotes "oiling out" due to the hydrophobic effect of the methylated ring. We recommend organic solvent mixtures (Acetone/Hexane) over aqueous systems unless you are crystallizing the salt form.
Q: I don't have HCl gas. Can I use aqueous HCl? A: Yes, but you cannot precipitate the salt directly from EtOAc if water is present.
-
Alternative: Dissolve crude in 2M aqueous HCl. Wash this aqueous layer with Ether (removes non-basic tars). Then basify the aqueous layer with NaOH and extract the clean product into DCM.
References
-
Imidazothiazole Scaffolds in Medicinal Chemistry
-
General Heterocyclic Purification Strategies
-
Crystallization of Low-Melting Bases
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 7-Methylimidazo[5,1-b]thiazole and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The imidazo[5,1-b]thiazole scaffold, a recurring motif in pharmacologically active agents, presents a unique set of challenges and opportunities in spectroscopic analysis. This guide provides an in-depth, comparative analysis of the ¹H NMR spectral characteristics of 7-Methylimidazo[5,1-b]thiazole, offering a framework for its interpretation and differentiation from its isomers.
The structural nuances of fused heterocyclic systems profoundly influence their electronic environments, which are, in turn, reflected in their Nuclear Magnetic Resonance (NMR) spectra. A thorough understanding of these spectral signatures is paramount for unambiguous compound identification and for establishing structure-activity relationships (SAR).
The Structural Landscape: Imidazo[5,1-b]thiazole vs. Imidazo[2,1-b]thiazole
The constitutional isomerism between the imidazo[5,1-b]thiazole and imidazo[2,1-b]thiazole ring systems is a critical consideration in their characterization. The arrangement of the nitrogen and sulfur atoms within the fused bicyclic structure dictates the electron distribution and, consequently, the chemical shifts and coupling constants of the constituent protons.
Caption: Comparison of Imidazo[5,1-b]thiazole and its isomer.
Deciphering the ¹H NMR Spectrum of 7-Methylimidazo[5,1-b]thiazole: An In-depth Analysis
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Rationale and Comparative Insights |
| H-2 | 7.5 - 7.8 | Doublet | ~1.0 - 2.0 | This proton is adjacent to a nitrogen atom in the imidazole ring, leading to a downfield shift. The small coupling constant would arise from a four-bond coupling (⁴J) to H-3. |
| H-3 | 7.0 - 7.3 | Doublet | ~1.0 - 2.0 | Coupled to H-2, this proton resides on the imidazole portion of the ring system. |
| H-5 | 6.8 - 7.1 | Singlet | - | As a proton on the thiazole ring, its chemical shift is influenced by the adjacent sulfur atom and the fused imidazole ring. The absence of adjacent protons results in a singlet. |
| 7-CH₃ | 2.4 - 2.6 | Singlet | - | The methyl group protons are expected to appear as a singlet in the upfield region, characteristic of alkyl substituents on an aromatic ring. |
Note: The expected values are estimations based on general principles of NMR spectroscopy and data from substituted imidazo[5,1-b]thiazole and related heterocyclic systems. The exact chemical shifts can be influenced by the solvent and the presence of other substituents.
A Comparative Look: Isomeric Scaffolds in ¹H NMR
To highlight the distinguishing features in the ¹H NMR spectra, a comparison with the isomeric imidazo[2,1-b]thiazole system is instructive. The different connectivity of the heteroatoms leads to distinct electronic environments for the protons.
| Compound | H-2 (δ, ppm) | H-3 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Solvent | Reference |
| 6-Phenylimidazo[2,1-b]thiazole | 7.29 (d, J=7.4 Hz) | 6.85 (d, J=4.3 Hz) | 7.74 (s) | - | CDCl₃ | [1] |
| Substituted Imidazo[2,1-b]thiazole | 7.09 (s) | - | 8.26-8.28 (2s) | - | DMSO-d₆ | [2] |
The data clearly shows that the chemical shifts and coupling patterns for the protons on the imidazo[2,1-b]thiazole scaffold differ significantly from those predicted for the imidazo[5,1-b]thiazole system. For instance, the protons on the thiazole ring of the imidazo[2,1-b]thiazole are typically observed as doublets with a characteristic coupling constant of around 4.5 Hz.[1]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
For the accurate characterization of 7-Methylimidazo[5,1-b]thiazole, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with those of the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
NMR Instrument Setup:
-
Utilize a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution.
-
Shim the magnetic field to ensure homogeneity and obtain sharp, symmetrical peaks.
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Optimize the pulse width (90° pulse) for maximum signal intensity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence.
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a pure absorption lineshape.
-
Baseline correct the spectrum to ensure accurate integration.
-
Integrate all signals to determine the relative number of protons corresponding to each resonance.
-
Reference the spectrum to the internal standard (TMS).
-
Caption: A streamlined workflow for acquiring and interpreting a ¹H NMR spectrum.
Conclusion
The interpretation of the ¹H NMR spectrum of 7-Methylimidazo[5,1-b]thiazole requires a nuanced understanding of the electronic effects within this specific heterocyclic framework. By leveraging data from related structures and adhering to rigorous experimental protocols, researchers can confidently elucidate its structure. The comparative analysis with its isomer, imidazo[2,1-b]thiazole, underscores the power of ¹H NMR spectroscopy in distinguishing between closely related molecular architectures, a critical capability in the pursuit of novel therapeutic agents.
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Synthesis of curcumin based imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiproliferative agents. ResearchGate. Accessed February 20, 2026. [Link]
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Synthesis, characterization and antioxidant studies of benzo[1][3]imidazo[2, 1-b]thiazole derivatives. ResearchGate. Accessed February 20, 2026. [Link]
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Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PMC. Accessed February 20, 2026. [Link]
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Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Semantic Scholar. Accessed February 20, 2026. [Link]
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One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Sciforum. Accessed February 20, 2026. [Link]
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One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Accessed February 20, 2026. [Link]
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Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. Accessed February 20, 2026. [Link]
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Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. PMC. Accessed February 20, 2026. [Link]
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Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. DergiPark. Accessed February 20, 2026. [Link]
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Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][4][5] thiadiazole derivatives. Der Pharma Chemica. Accessed February 20, 2026. [Link]
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The Definitive Guide to Structural Elucidation: A Comparative Analysis of 7-Methylimidazo[5,1-b]thiazole Characterization
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It is the bedrock upon which structure-activity relationships (SAR) are understood, and new therapeutic agents are designed. The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic system, with derivatives exhibiting a wide array of biological activities, including antifungal and anticancer properties.[1][2] The seemingly subtle placement of a methyl group, as in 7-Methylimidazo[5,1-b]thiazole, can profoundly influence its biological profile, making unambiguous structural confirmation paramount.
This guide provides an in-depth, comparative analysis of the primary techniques for the structural elucidation of small organic molecules, centered around the characterization of 7-Methylimidazo[5,1-b]thiazole. While a published single-crystal X-ray structure for this specific molecule is not currently available in open crystallographic databases, we will utilize the closely related and structurally informative isomer, 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole, as a practical exemplar for X-ray crystallographic analysis.[3] This allows for a detailed exploration of the technique's capabilities. We will then compare this "gold standard" method with powerful alternatives—2D Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling using Density Functional Theory (DFT)—providing a holistic view of a robust structural characterization workflow.
I. The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the most definitive method for determining the atomic arrangement within a crystalline solid.[4] It provides a precise three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[4]
The fundamental principle involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of reflections, which are collected by a detector.[4][5] The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal's unit cell.[5]
The SCXRD Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process, each demanding careful execution.
Case Study: Structural Insights from 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole
To illustrate the power of SCXRD, we will examine the published crystal structure of 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole.[3] This molecule, while an isomer of our target, shares the same fused imidazothiazole core, providing valuable insights into the expected structural parameters.
| Parameter | Value | Significance |
| Chemical Formula | C₁₂H₉ClN₂S | Confirms the elemental composition of the crystallized molecule.[3] |
| Crystal System | Triclinic | Describes the basic symmetry of the unit cell.[3] |
| Space Group | P-1 | Defines the symmetry operations within the unit cell.[3] |
| Unit Cell Dimensions | a = 7.0624 Å, b = 7.7132 Å, c = 10.3460 Å | The dimensions of the fundamental repeating unit of the crystal.[3] |
| α = 93.353°, β = 90.107°, γ = 98.832° | The angles between the unit cell axes.[3] | |
| Volume | 555.92 ų | The volume of the unit cell.[3] |
| Z | 2 | The number of molecules per unit cell.[3] |
| Key Structural Features | Imidazo[2,1-b]thiazole fragment is planar (r.m.s. deviation = 0.003 Å). Phenyl ring is slightly twisted relative to this plane by 5.65°. | Provides precise details of the molecule's conformation in the solid state.[3] |
| Molecules are linked by π–π stacking interactions. | Reveals intermolecular forces that govern the crystal packing.[3] |
This data provides an unambiguous and high-resolution snapshot of the molecule's structure in the solid state, information that is difficult to obtain with such certainty using other methods.
II. The In-Solution Perspective: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
While SCXRD provides an unparalleled view of the solid-state structure, molecules in biological systems exist in solution. NMR spectroscopy is the most powerful tool for elucidating the structure and dynamics of molecules in solution.[6] For a molecule like 7-Methylimidazo[5,1-b]thiazole, a suite of 2D NMR experiments can reveal through-bond and through-space correlations, allowing for a complete assignment of all proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the atoms.[7][8][9]
Key 2D NMR Experiments for Structural Elucidation:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[8][9] Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached.[8][9] It is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[7][9] This is crucial for connecting molecular fragments that are not directly linked by proton-proton couplings, such as across quaternary carbons or heteroatoms.
By systematically analyzing the data from these experiments, one can piece together the complete bonding framework of 7-Methylimidazo[5,1-b]thiazole, confirming the fusion of the imidazole and thiazole rings and the precise position of the methyl group.
III. The Theoretical Approach: Computational Modeling with Density Functional Theory (DFT)
Computational chemistry provides a powerful in-silico approach to complement experimental data.[10] Density Functional Theory (DFT) is a quantum mechanical method that can predict a wide range of molecular properties, including optimized geometries, with a good balance of accuracy and computational cost.[10][11]
For a molecule like 7-Methylimidazo[5,1-b]thiazole, a DFT calculation can:
-
Predict the lowest energy conformation: This provides a theoretical model of the molecule's three-dimensional shape.
-
Calculate theoretical NMR chemical shifts: These calculated values can be compared with experimental data to aid in signal assignment and validate the proposed structure.
-
Simulate vibrational frequencies: This allows for a comparison with experimental infrared (IR) spectra, providing further confirmation of the structure.
A strong correlation between the DFT-calculated parameters and the experimental data from NMR and IR spectroscopy provides a high degree of confidence in the structural assignment, especially in the absence of a crystal structure.[11]
IV. Comparative Analysis: Choosing the Right Tool for the Job
| Technique | Principle | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by a single crystal | - Unambiguous 3D structure determination.[4]- Provides precise bond lengths and angles.[4]- Reveals intermolecular interactions and packing.[3] | - Requires high-quality single crystals, which can be difficult to grow.[12]- Provides a static picture of the solid-state structure, which may differ from the solution-state conformation.[6]- Not suitable for non-crystalline materials. |
| 2D Nuclear Magnetic Resonance (NMR) | Nuclear spin transitions in a magnetic field | - Determines structure in solution, which is often more biologically relevant.[6]- Provides information on molecular dynamics and conformation.[6]- Does not require crystallization.[6] | - Structure is inferred from connectivity data, which can sometimes be ambiguous for complex molecules.- Provides less precise geometric parameters than SCXRD.- Can be limited by molecular weight and solubility.[13] |
| Computational Modeling (DFT) | Solving the Schrödinger equation (approximated) | - Provides a theoretical 3D model without the need for physical samples.[10]- Can predict a wide range of properties (energies, spectra) to support experimental findings.[11]- Relatively fast and cost-effective. | - The accuracy of the results is dependent on the level of theory and basis set used.[10]- It is a theoretical model and requires experimental validation.[11]- May not accurately predict the correct conformation for highly flexible molecules. |
V. Detailed Experimental Protocols
A. Protocol for Single-Crystal X-ray Diffraction of a Small Organic Molecule
This protocol is a generalized procedure and may require optimization for specific compounds.
-
Crystal Growth (Vapor Diffusion Method):
-
Dissolve 5-10 mg of purified 7-Methylimidazo[5,1-b]thiazole in a small amount (0.5-1.0 mL) of a good solvent (e.g., dichloromethane, acetone) in a small vial.
-
Place this vial inside a larger, sealable jar containing a larger volume (2-3 mL) of a volatile anti-solvent in which the compound is poorly soluble (e.g., n-hexane, diethyl ether).
-
Seal the jar and allow it to stand undisturbed at a constant temperature (e.g., room temperature or 4°C).
-
Slow diffusion of the anti-solvent vapor into the solution will gradually reduce the solubility of the compound, leading to the formation of crystals over several days to weeks.
-
-
Crystal Mounting and Data Collection:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects, ideally between 0.1-0.3 mm in each dimension.
-
Carefully mount the selected crystal on a goniometer head using a suitable cryo-protectant oil.
-
Mount the goniometer head on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, minimizing thermal motion and radiation damage.
-
Perform an initial set of diffraction frames to determine the unit cell parameters and crystal quality.
-
Based on the unit cell and crystal system, devise a data collection strategy to collect a complete and redundant dataset of diffraction intensities.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors like absorption.[5]
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Locate and add hydrogen atoms to the model, typically placed at calculated positions and refined using a riding model.
-
Validate the final structure using software tools to check for geometric reasonability and potential errors. The final model is typically reported in a Crystallographic Information File (CIF).
-
B. Protocol for 2D NMR Structural Elucidation
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to identify the number and types of proton and carbon environments.
-
Acquire a ¹H-¹H COSY spectrum to establish proton-proton connectivities.
-
Acquire a ¹H-¹³C HSQC spectrum to identify direct one-bond C-H correlations.
-
Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) C-H correlations, which are key to establishing the overall carbon skeleton.
-
-
Data Analysis:
-
Assign the proton signals in the ¹H spectrum based on their chemical shifts, multiplicities, and integration.
-
Use the HSQC spectrum to assign the signals of protonated carbons.
-
Use the COSY spectrum to connect neighboring protonated carbons into structural fragments.
-
Use the HMBC spectrum to connect these fragments and to place quaternary carbons and heteroatoms, ultimately assembling the complete structure of 7-Methylimidazo[5,1-b]thiazole.
-
C. Protocol for DFT-Based Structural and Spectroscopic Analysis
-
Model Building:
-
Construct an initial 3D model of 7-Methylimidazo[5,1-b]thiazole using molecular modeling software.
-
-
Geometry Optimization:
-
Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This will find the lowest energy conformation of the molecule.
-
-
Property Calculations:
-
Once the geometry is optimized, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational frequencies for comparison with an experimental IR spectrum.
-
Perform an NMR shielding calculation (e.g., using the GIAO method) to predict the ¹H and ¹³C chemical shifts. These can be scaled and compared with the experimental NMR data.
-
VI. Conclusion
The structural elucidation of a novel or modified molecule like 7-Methylimidazo[5,1-b]thiazole is a critical task that necessitates a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the most definitive structural information, its reliance on high-quality crystals can be a significant bottleneck. A combination of 2D NMR spectroscopy and computational DFT modeling offers a powerful and often sufficient alternative for unambiguous structure confirmation in solution. By understanding the principles, advantages, and limitations of each technique, researchers can devise a robust and efficient workflow to confidently characterize their molecules, paving the way for further investigation into their chemical and biological properties.
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van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(5), 544-558. [Link]
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Guzeldemirci, N. U., & Kucukbasmaci, O. (2010). Synthesis of some new 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives and their antimicrobial activities. Archiv der Pharmazie, 343(2), 97-104. [Link]
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Al-Abdullah, E. S., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5363. [Link]
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Bunev, A. S., et al. (2013). 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1701. [Link]
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RSC Medicinal Chemistry. (n.d.). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. [Link]
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MDPI. (2023, November 15). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. [Link]
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Li, J., et al. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Pest Management Science, 81(7), 3610-3619. [Link]
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Sciforum. (2023, November 15). Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. [Link]
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El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1754. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
